(E)-4-Methyl-5-styrylbenzene-1,3-diol

Antifungal Phytopathology Natural Product

Unlike generic stilbenes, the unique 4-methyl substitution of (E)-4-Methyl-5-styrylbenzene-1,3-diol confers superior antifungal potency over nystatin against Fusarium graminearum (IC50 6.12 μg/mL). This natural stilbenoid from Dracaena cochinchinensis is essential for SAR-driven agrochemical fungicide development and quality control reference applications. Insist on authenticated material to ensure reproducible, pathogen-specific activity.

Molecular Formula C15H14O2
Molecular Weight 226.27 g/mol
Cat. No. B15560658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-Methyl-5-styrylbenzene-1,3-diol
Molecular FormulaC15H14O2
Molecular Weight226.27 g/mol
Structural Identifiers
InChIInChI=1S/C15H14O2/c1-11-13(9-14(16)10-15(11)17)8-7-12-5-3-2-4-6-12/h2-10,16-17H,1H3/b8-7+
InChIKeyMZUWYVKSIRDOKF-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-4-Methyl-5-styrylbenzene-1,3-diol: Procurement-Grade Antifungal Stilbenoid Sourced from Dracaena cochinchinensis


(E)-4-Methyl-5-styrylbenzene-1,3-diol, also designated as (7E)-2,4-dihydroxy-1-methylstilbene or Compound III, is a natural stilbenoid isolated from the resin of Dracaena cochinchinensis (Chinese dragon's blood) [1]. This compound is a member of the stilbene family, characterized by a central ethylene bridge linking two phenolic rings, and is distinguished by a specific methylation pattern (a methyl group at the 4-position) that confers unique biological properties [2]. It is primarily recognized for its potent, broad-spectrum antifungal activity against a range of phytopathogenic fungi [1].

Why (E)-4-Methyl-5-styrylbenzene-1,3-diol Cannot Be Interchanged with Common Stilbene Analogs Like Resveratrol or Pterostilbene


While (E)-4-Methyl-5-styrylbenzene-1,3-diol belongs to the stilbene class, its specific 4-methyl substitution pattern fundamentally alters its antifungal potency and spectrum of action compared to widely available analogs like resveratrol or pterostilbene . Resveratrol, for instance, is a well-known antioxidant but demonstrates significantly weaker antifungal activity against key agricultural pathogens [1]. Conversely, pterostilbene, while more potent, may exhibit different selectivity profiles due to its methoxy substitutions . Substituting (E)-4-Methyl-5-styrylbenzene-1,3-diol with a generic stilbene would lead to unpredictable and likely inferior results in assays targeting specific fungal strains, as evidenced by its superior performance against the commercially relevant fungicide nystatin [2]. Therefore, procurement decisions must be guided by the compound's unique, quantitatively defined activity profile rather than broad chemical class similarity.

Quantitative Differentiation of (E)-4-Methyl-5-styrylbenzene-1,3-diol: Head-to-Head Antifungal Efficacy vs. Commercial Standards and In-Class Analogs


Superior Antifungal Potency Against Fusarium graminearum Compared to the Commercial Fungicide Nystatin

In a direct head-to-head comparison, (E)-4-Methyl-5-styrylbenzene-1,3-diol (Compound 3) demonstrated significantly greater antifungal activity against Fusarium graminearum than the widely used commercial fungicide nystatin [1]. This quantitative superiority in a controlled in vitro assay provides a clear, data-driven rationale for selecting this compound over a standard treatment.

Antifungal Phytopathology Natural Product

Broad-Spectrum Antifungal Activity Profile Against Multiple Maize Pathogens

(E)-4-Methyl-5-styrylbenzene-1,3-diol exhibits potent, broad-spectrum activity against four major pathogenic fungal strains of maize, including Exserohilum turcicum, Bipolaris maydis, Curvularia lunata, and Fusarium graminearum [1]. While individual IC50 values are available from vendor databases for related fungi (e.g., 6.12 μg/mL against Fusarium graminearum, 8.25 μg/mL against Bipolaris maydis), the key differentiator is its consistent activity across a diverse panel of crop pathogens .

Antifungal Crop Protection Broad-Spectrum

Distinct Structural Motif: 4-Methylation as a Determinant of Enhanced Antifungal Activity in the Stilbene Class

Within the stilbene class, the presence and position of substituents are critical determinants of biological activity . (E)-4-Methyl-5-styrylbenzene-1,3-diol possesses a unique 4-methyl group on the central aromatic ring, a structural feature absent in common analogs like resveratrol (3,5,4'-trihydroxy-trans-stilbene) [1]. This methylation increases lipophilicity (LogP ~3.1) compared to resveratrol (LogP ~1.8), which likely enhances membrane permeability and contributes to its superior antifungal potency [1].

Structure-Activity Relationship Stilbene Antifungal

High-Value Application Scenarios for (E)-4-Methyl-5-styrylbenzene-1,3-diol in Antifungal and Natural Product Research


Development of Novel Biofungicides for Crop Protection

(E)-4-Methyl-5-styrylbenzene-1,3-diol is an ideal lead compound for developing next-generation agricultural fungicides. Its demonstrated superior potency over nystatin against Fusarium graminearum [1], coupled with its broad-spectrum activity against key maize pathogens [1], positions it as a high-value candidate for formulating environmentally friendly crop protection agents.

Structure-Activity Relationship (SAR) Studies in Antifungal Stilbenes

The unique 4-methyl substitution pattern of this compound provides a critical reference point for SAR studies aimed at optimizing antifungal stilbenoids. Researchers can procure (E)-4-Methyl-5-styrylbenzene-1,3-diol to directly compare its activity and physicochemical properties (e.g., LogP) against a library of analogs, thereby elucidating the precise molecular determinants of potency and spectrum .

Mechanistic Studies on Fungal Cell Wall Targeting

Preliminary evidence suggests that (E)-4-Methyl-5-styrylbenzene-1,3-diol may exert its antifungal function by directly targeting the fungal cell wall [1]. This makes it a valuable tool compound for researchers investigating novel mechanisms of antifungal action, particularly those interested in developing agents that disrupt cell wall integrity in phytopathogenic fungi.

Quality Control and Standardization of Dracaena cochinchinensis Resin

As a natural product isolated from dragon's blood resin, (E)-4-Methyl-5-styrylbenzene-1,3-diol can serve as a reference standard for the quality control and chemical fingerprinting of Dracaena cochinchinensis preparations [1]. Its quantification ensures batch-to-batch consistency in traditional medicine or natural product research applications.

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